molecular formula C11H14O B13661555 1-(1-Methoxycyclopropyl)-4-methylbenzene

1-(1-Methoxycyclopropyl)-4-methylbenzene

Cat. No.: B13661555
M. Wt: 162.23 g/mol
InChI Key: JRKHFZKPXATICO-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclopropyl)-4-methylbenzene is an organic compound characterized by a cyclopropyl group attached to a benzene ring, with a methoxy group on the cyclopropyl and a methyl group on the benzene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxycyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with methoxycyclopropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methoxycyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclopropylmethyl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Cyclopropylmethyl derivatives

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives

Scientific Research Applications

1-(1-Methoxycyclopropyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclopropyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The methoxy group on the cyclopropyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s aromatic nature allows it to engage in π-π interactions with aromatic residues in proteins, potentially modulating their function.

Similar Compounds:

  • 1-Methoxycyclopropylbenzene
  • 4-Methylcyclopropylbenzene
  • 1-Methoxy-4-methylbenzene

Comparison: this compound is unique due to the presence of both a methoxycyclopropyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in scientific research.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(1-methoxycyclopropyl)-4-methylbenzene

InChI

InChI=1S/C11H14O/c1-9-3-5-10(6-4-9)11(12-2)7-8-11/h3-6H,7-8H2,1-2H3

InChI Key

JRKHFZKPXATICO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)OC

Origin of Product

United States

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